2-(4-Fluorobenzyl)-3-(4-fluorophenyl)propanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Fluorobenzyl)-3-(4-fluorophenyl)propanenitrile is an organic compound characterized by the presence of fluorine atoms on both benzyl and phenyl groups
Preparation Methods
The synthesis of 2-(4-Fluorobenzyl)-3-(4-fluorophenyl)propanenitrile typically involves the reaction of 4-fluorobenzyl bromide with 4-fluorophenylacetonitrile under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product.
Chemical Reactions Analysis
2-(4-Fluorobenzyl)-3-(4-fluorophenyl)propanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield the corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different substituted derivatives.
Scientific Research Applications
2-(4-Fluorobenzyl)-3-(4-fluorophenyl)propanenitrile has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly in the treatment of neurological disorders.
Materials Science: It is used in the synthesis of advanced materials with specific electronic and optical properties.
Biological Research: The compound is utilized in the study of enzyme inhibition and receptor binding assays to understand its interaction with biological targets.
Mechanism of Action
The mechanism of action of 2-(4-Fluorobenzyl)-3-(4-fluorophenyl)propanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms in the compound enhance its binding affinity and selectivity towards these targets, leading to the modulation of their activity. The exact pathways involved depend on the specific application and target of interest.
Comparison with Similar Compounds
2-(4-Fluorobenzyl)-3-(4-fluorophenyl)propanenitrile can be compared with similar compounds such as:
4-Fluorophenylacetonitrile: This compound lacks the benzyl group and has different reactivity and applications.
4-Fluorobenzyl bromide: This compound is a precursor in the synthesis of this compound and has distinct chemical properties.
4-Fluorophenylacetic acid: This compound is used as an intermediate in the production of fluorinated anesthetics and has different chemical behavior.
The uniqueness of this compound lies in its dual fluorine substitution, which imparts specific electronic and steric properties, making it valuable in various research and industrial applications.
Properties
IUPAC Name |
3-(4-fluorophenyl)-2-[(4-fluorophenyl)methyl]propanenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F2N/c17-15-5-1-12(2-6-15)9-14(11-19)10-13-3-7-16(18)8-4-13/h1-8,14H,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZEQPFWRUHCUKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(CC2=CC=C(C=C2)F)C#N)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.